REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:14](=[O:15])[NH:13][CH:12]=[CH:11][C:7]=3[NH:8][C:9]=2[CH:10]=1.C1C(=O)N([Br:23])C(=O)C1>CN(C=O)C>[Br:23][C:11]1[C:7]2[NH:8][C:9]3[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=3[C:6]=2[C:14](=[O:15])[NH:13][CH:12]=1
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Name
|
|
Quantity
|
123.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2C3=C(NC2C1)C=CNC3=O
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Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
941 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction was agitated at ambient temp for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
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ADDITION
|
Details
|
The reaction mixture was poured into water (2 L)
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Type
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FILTRATION
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Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
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Type
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TEMPERATURE
|
Details
|
heated to 65° C. for 1 h
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Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered through a fritted glass
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with activated charcoal
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washed with hot MeOH (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated until the volume
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with MTBE
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CNC(C2=C1NC=1C=C(C=CC21)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |